N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Description
N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis and Imaging
Compounds within the pyrazolopyrazine family have been utilized in the development of selective ligands for imaging purposes. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed for in vivo imaging using positron emission tomography (PET) due to its fluorine atom allowing labeling with fluorine-18. This demonstrates the utility of such compounds in the development of diagnostic tools for neurological conditions (Dollé et al., 2008).
Neuroprotective Effects
Pyrazolopyrazine derivatives have been investigated for their neuroprotective effects. A study on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, structurally related to pyrazolopyrazines, demonstrated significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells, suggesting potential therapeutic applications in neurodegenerative diseases (Sameem et al., 2017).
Antitumor and Antimicrobial Activities
Derivatives of pyrazolopyrazine have shown promising results in antitumor and antimicrobial applications. The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including assessments for toxicity, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions, highlights the versatility of these compounds in medicinal chemistry (Faheem, 2018).
Enzyme Inhibition
Pyrazolopyrazine derivatives have been explored as inhibitors for various enzymes, indicating their potential in the development of therapeutic agents. For example, xanthine oxidase inhibitors were synthesized from 3-substituted 5,7-dihydroxypyrazolo[1,5-alpha]pyrimidines, showcasing the potential of these compounds in treating conditions like gout or hyperuricemia (Springer et al., 1976).
Dual PDE3/4-Inhibitory Activity
Another study highlighted the anti-inflammatory and bronchodilatory activities of dual PDE3/4 inhibitor compounds derived from the pyrazolopyrazine scaffold, indicating potential applications in treating respiratory diseases (Ochiai et al., 2012).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-28-17-9-5-8-16(12-17)22-20(26)14-24-10-11-25-19(21(24)27)13-18(23-25)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIIDEWDEOYGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.